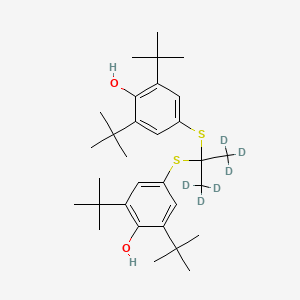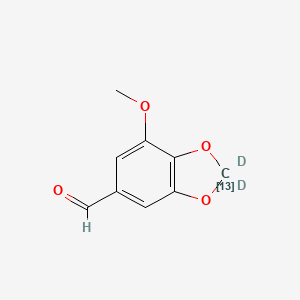
Vitamin D4-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D4-d5 is a member of the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound, like other forms of vitamin D, plays a crucial role in maintaining bone health and supporting the immune system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D4-d5 involves the photochemical conversion of 7-dehydrocholesterol to prethis compound, followed by thermal isomerization to form this compound. This process typically requires ultraviolet B (UV-B) radiation and controlled temperature conditions to ensure the correct isomerization.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale photochemical reactors where 7-dehydrocholesterol is exposed to UV-B light. The resulting prethis compound is then thermally isomerized in a controlled environment to produce the final product. This method ensures high yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Vitamin D4-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: This reaction can occur at specific positions on the this compound molecule, leading to the formation of different analogues.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and various analogues with substituted groups.
Applications De Recherche Scientifique
Vitamin D4-d5 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored for its potential in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance nutritional value.
Mécanisme D'action
Vitamin D4-d5 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone remodeling, and immune function. The activation of the vitamin D receptor leads to increased absorption of calcium and phosphate from the intestine, promoting bone health and reducing inflammation.
Comparaison Avec Des Composés Similaires
- Vitamin D2 (Ergocalciferol)
- Vitamin D3 (Cholecalciferol)
- Vitamin D5
Comparison: Vitamin D4-d5 is unique in its specific structure and the way it is synthesized. While Vitamin D2 and Vitamin D3 are more commonly found in dietary sources and supplements, this compound is primarily studied for its unique photochemical properties and potential therapeutic applications. Unlike Vitamin D2 and Vitamin D3, which are widely used in clinical settings, this compound is still under investigation for its full range of biological activities and potential benefits.
Propriétés
Formule moléculaire |
C28H46O |
|---|---|
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D |
Clé InChI |
DIPPFEXMRDPFBK-FKTCAKDFSA-N |
SMILES isomérique |
[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O |
SMILES canonique |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)



![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)






